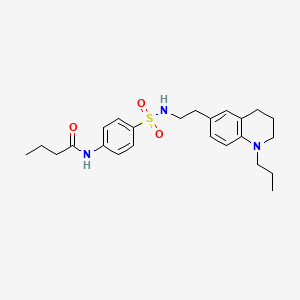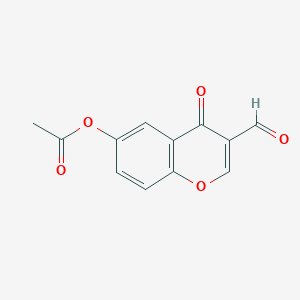
3-formyl-4-oxo-4H-chromen-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity Studies
Pd(II) complexes incorporating 3-formyl chromone Schiff bases, including variants of 3-formyl-4-oxo-4H-chromen-6-yl acetate, have been synthesized and characterized. These complexes exhibited significant antimicrobial activity against various microorganisms and showed promising antioxidant activity. The ability of these complexes to cleave plasmid DNA and their cytotoxic effects against certain cell lines were also demonstrated, highlighting their potential in therapeutic applications (Kavitha & Reddy, 2016).
Synthesis of Diversely Functionalized Chromenes
Innovative synthetic methods have been developed to create diversely functionalized 2H-chromenes from this compound derivatives. These methods leverage palladium-catalyzed cascade reactions, showcasing the versatility of the compound in synthesizing complex structures with potential in various fields, including material science and pharmacology (Song et al., 2018).
Antimicrobial Activity of Derivatives
Research on derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, closely related to the core structure of this compound, has shown significant antimicrobial properties. These findings suggest the potential of these derivatives in developing new antimicrobial agents (Čačić et al., 2006).
Eco-friendly Synthesis Routes
An eco-friendly synthesis route has been developed for 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives, demonstrating the compound's role in promoting sustainable chemical synthesis practices. This approach highlights the environmental benefits of using silica-supported perchloric acid under solvent-free conditions (Ghashang et al., 2014).
Propriétés
IUPAC Name |
(3-formyl-4-oxochromen-6-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c1-7(14)17-9-2-3-11-10(4-9)12(15)8(5-13)6-16-11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBXNPPDAKBRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC=C(C2=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)
![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2665528.png)
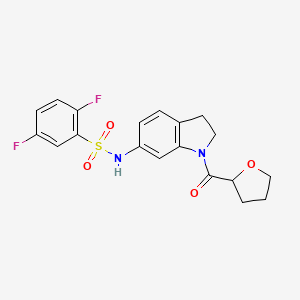
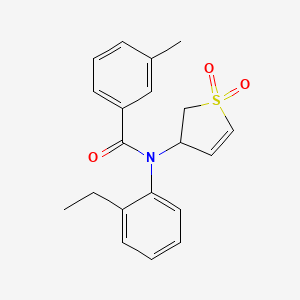
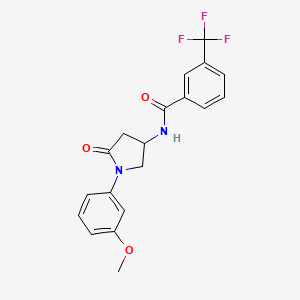
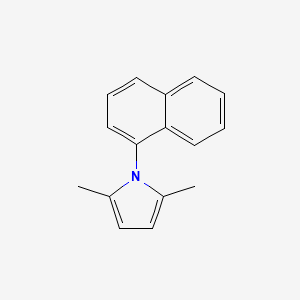
![Methyl 3-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2665536.png)


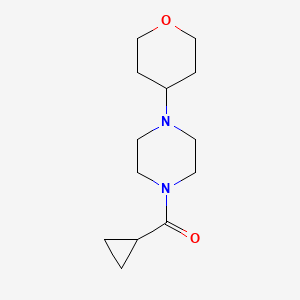
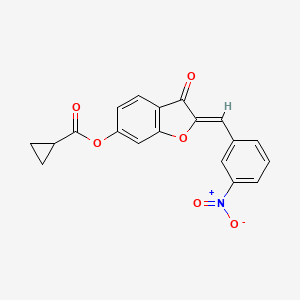

![2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2665545.png)
